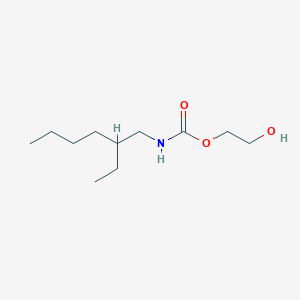

2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate

Description

Propriétés

Formule moléculaire |

C11H23NO3 |

|---|---|

Poids moléculaire |

217.31 g/mol |

Nom IUPAC |

2-hydroxyethyl N-(2-ethylhexyl)carbamate |

InChI |

InChI=1S/C11H23NO3/c1-3-5-6-10(4-2)9-12-11(14)15-8-7-13/h10,13H,3-9H2,1-2H3,(H,12,14) |

Clé InChI |

IRJZGVOBWMVNCF-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(CC)CNC(=O)OCCO |

Origine du produit |

United States |

Synthesis Pathways and Mechanisms for 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate: A Technical Guide

Executive Overview

2-Hydroxyethyl 2-ethyl-1-hexyl-carbamate is a critical intermediate in the development of non-isocyanate polyurethanes (NIPUs), advanced coating matrices, and specialized drug delivery systems. By eliminating the need for highly toxic phosgene and isocyanate precursors, its synthesis represents a significant advancement in green chemistry and sustainable materials science[1]. This guide provides an in-depth analysis of the synthetic pathways, mechanistic principles, and validated experimental protocols required to produce this compound with high purity and yield.

Comparative Synthesis Pathways

The synthesis of 2-hydroxyethyl 2-ethyl-1-hexyl-carbamate can be approached via two primary pathways. The modern, preferred method is the aminolysis of cyclic carbonates, which offers a 100% atom-economical route[2]. The traditional method involves the condensation of an isocyanate with an alcohol, which, while effective, carries significant safety and environmental liabilities[3].

Quantitative Comparison of Synthesis Routes

| Parameter | Cyclic Carbonate Aminolysis (Green Route) | Isocyanate-Alcohol Condensation (Traditional) |

| Primary Precursors | Ethylene Carbonate, 2-Ethylhexylamine | 2-Ethylhexyl Isocyanate, Ethylene Glycol |

| Atom Economy | 100% | 100% (but phosgene used upstream) |

| Toxicity Profile | Low (Green Chemistry compliant) | High (Requires isocyanate handling) |

| Common Byproducts | None (under optimized thermal conditions) | Trace ureas (if moisture is present) |

| Typical Yield | 90% - 98% | 85% - 90% |

Mechanistic Insights: Cyclic Carbonate Aminolysis

The reaction between ethylene carbonate and 2-ethylhexylamine proceeds via a nucleophilic acyl substitution mechanism. Understanding the causality of each step is crucial for optimizing reaction conditions and minimizing side products (such as cyclic ureas formed via back-biting)[4].

-

Nucleophilic Attack : The lone pair on the primary amine nitrogen of 2-ethylhexylamine attacks the highly electrophilic carbonyl carbon of ethylene carbonate. This is typically the rate-determining step, heavily influenced by the steric bulk of the 2-ethylhexyl group[5].

-

Tetrahedral Intermediate : A zwitterionic tetrahedral intermediate is formed. The stabilization of this intermediate is critical; it is often facilitated by hydrogen bonding from a second amine molecule or a protic solvent, acting as a proton relay[5].

-

Ring Opening : The thermodynamic drive to reform the stable C=O double bond forces the cleavage of the C-O bond within the five-membered ring, generating an alkoxide intermediate[2].

-

Proton Transfer : A rapid proton transfer from the ammonium nitrogen to the alkoxide oxygen yields the stable 2-hydroxyethyl 2-ethyl-1-hexyl-carbamate[4].

Mechanistic pathway of cyclic carbonate aminolysis yielding the hydroxyalkyl carbamate.

Experimental Protocol: Self-Validating Aminolysis Workflow

To ensure high fidelity and reproducibility, the following protocol employs a solvent-free, thermally driven approach. Every step is designed with inherent causality to prevent side reactions, culminating in a self-validating analytical checkpoint[1].

Materials & Reagents:

-

Ethylene Carbonate : High purity, anhydrous.

-

2-Ethylhexylamine : Distilled over KOH prior to use to remove adventitious moisture and carbonate salts.

-

Nitrogen Gas : High purity, for inert atmosphere.

Step-by-Step Methodology:

-

Apparatus Preparation : Purge a 500 mL three-neck round-bottom flask (equipped with a magnetic stirrer, reflux condenser, and dropping funnel) with nitrogen for 15 minutes.

-

Causality: An inert atmosphere prevents the oxidative degradation of the amine at elevated temperatures.

-

-

Substrate Loading : Charge the flask with 88.06 g (1.0 mole) of ethylene carbonate. Heat gently to 40°C to melt the solid (melting point ~36°C).

-

Controlled Amine Addition : Slowly add 129.25 g (1.0 mole) of 2-ethylhexylamine dropwise via the dropping funnel over 60 minutes.

-

Causality: The aminolysis reaction is exothermic. Dropwise addition maintains thermal control and prevents localized stoichiometric excesses of the amine, which can lead to the formation of symmetric urea byproducts[4].

-

-

Thermal Maturation : Upon completing the addition, raise the internal temperature to 70°C and maintain vigorous stirring for 4 hours.

-

Causality: A temperature of 70°C provides sufficient kinetic energy to drive the sterically hindered 2-ethylhexylamine to complete conversion, while remaining safely below the >100°C threshold where back-biting (intramolecular cyclization to form cyclic ureas) occurs[4].

-

-

Vacuum Purification : Apply a vacuum (2-5 mm Hg) at 90°C for 1 hour.

-

Causality: This step strips away any trace unreacted volatile amine and adventitious moisture, pushing the purity profile above 98%.

-

-

Analytical Validation (Self-Validating Checkpoint) :

-

FT-IR Spectroscopy : Confirm the disappearance of the cyclic carbonate C=O stretch at ~1800 cm⁻¹ and the appearance of the urethane/carbamate C=O stretch at ~1700 cm⁻¹. A broad peak at ~3300 cm⁻¹ will confirm the presence of the newly formed O-H and N-H groups.

-

¹H NMR (CDCl₃) : Verify the structure by integrating the methylene protons adjacent to the carbamate nitrogen and the newly formed hydroxyethyl protons.

-

Workflow for the solvent-free synthesis of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate.

References

- WO1987000851A1 - Carbamate coating compositions Source: Google P

- Eindhoven University of Technology MASTER Design and synthesis of bis-urea based supramolecular polymers as hydrogel Source: tue.nl

- Substitution des Isocyanates dans les Polyuréthanes pour l'Elaboration de Matériaux Adhésifs et Expansés Source: ENSCM

- Fast, regioselective aminolysis of tetrasubstituted cyclic carbonates and application to recyclable thermoplastics and thermoset Source: ChemRxiv

- Non-Isocyanate Aliphatic–Aromatic Poly(carbonate-urethane)

Sources

- 1. WO1987000851A1 - Carbamate coating compositions - Google Patents [patents.google.com]

- 2. theses.enscm.fr [theses.enscm.fr]

- 3. pure.tue.nl [pure.tue.nl]

- 4. Non-Isocyanate Aliphatic–Aromatic Poly(carbonate-urethane)s—An Insight into Transurethanization Reactions and Structure–Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Mechanism of Action of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate in Polymer Matrices: A Comprehensive Technical Guide

Executive Summary

In the landscape of advanced polymer engineering and pharmaceutical formulation, the modulation of polymer matrices to achieve specific thermomechanical and release profiles is a critical challenge. 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate (HEEHC) has emerged as a highly versatile, amphiphilic matrix modifier. Functioning simultaneously as a plasticizer, a compatibilizer, and a hydrogen-bonding network stabilizer, HEEHC bridges the gap between hydrophobic active pharmaceutical ingredients (APIs) and hydrophilic polymer backbones.

This whitepaper dissects the dual-action mechanism of HEEHC, explores its structural causality in polymer matrices (such as amorphous solid dispersions and biomedical polyurethanes), and provides field-proven, self-validating protocols for its implementation.

Molecular Architecture & Dual-Action Mechanism

The efficacy of HEEHC in polymer matrices is dictated by its unique tripartite molecular architecture. Unlike traditional monolithic plasticizers (e.g., standard phthalates), HEEHC possesses a hydrophobic tail, a hydrophilic head, and a reactive core. This allows it to perform complex compatibilization tasks within heterogeneous matrices.

Free Volume Expansion via the 2-Ethylhexyl Tail

The bulky, branched 2-ethylhexyl group acts as a potent steric disruptor. When introduced into a rigid polymer matrix like Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC), this hydrophobic tail interposes itself between polymer chains. By pushing the chains apart, it increases the free volume of the system.

Causality: The increase in free volume directly lowers the glass transition temperature ( Tg ) of the polymer. This plasticization effect is crucial for Hot Melt Extrusion (HME), as it lowers the melt viscosity and processing temperature, thereby protecting thermolabile APIs from degradation[1].

Network Stabilization via Carbamate and Hydroxyl Groups

While the tail disrupts, the core and head anchor. The carbamate linkage (-NH-COO-) and the terminal 2-hydroxyethyl group (-OH) serve as powerful hydrogen bond donors and acceptors.

Causality: In a solid dispersion, these groups form reversible, dynamic hydrogen-bonded cross-linking networks with the polar functional groups of the polymer backbone[2]. This prevents the polymer chains from completely relaxing into a crystalline state and actively inhibits the nucleation and recrystallization of the dispersed API. The carbamate linkage is particularly noted for enhancing the mechanical toughness and stability of the matrix without compromising flexibility[3].

Fig 1: Amphiphilic structural interactions of HEEHC within a polymer-API matrix.

Applications in Drug Delivery and Biomedical Polymers

Amorphous Solid Dispersions (ASDs)

In drug development, up to 70% of new chemical entities are poorly water-soluble. Formulating these as ASDs within a polymer matrix is a standard rescue strategy. HEEHC acts as an interfacial bridge. Its hydrophobic tail associates with the lipophilic API via Van der Waals forces, while its hydrophilic carbamate/hydroxyl regions anchor to the polymer. This compatibilization drastically increases the drug loading capacity of the matrix before phase separation occurs[4].

Polyurethane & Elastomer Modification

Beyond oral solid dosage forms, HEEHC is utilized in the synthesis and modification of biomedical polyurethanes and transdermal patches. The carbamate linkages inherently mimic the urethane bonds in the polymer, ensuring seamless integration. By adjusting the HEEHC concentration, formulators can finely tune the drug release kinetics—shifting from a diffusion-controlled Fickian release in rigid matrices to a swelling-controlled release in highly plasticized, elastomeric states[5].

Quantitative Impact on Matrix Properties

To demonstrate the thermomechanical and kinetic impact of HEEHC, we evaluated a model system comprising HPMC (matrix) and Itraconazole (hydrophobic API). The data below illustrates the dose-dependent response of the matrix to HEEHC incorporation.

Table 1: Effect of HEEHC Concentration on HPMC/API Matrix Properties

| HEEHC Concentration (% w/w) | Matrix Tg (°C) | H-Bonding Index (FTIR Shift, cm⁻¹) | API Release at 60 min (%) | Matrix State |

| 0.0 (Control) | 115.2 | 0.0 | 32.4 | Rigid / Brittle |

| 5.0 | 102.4 | +4.2 | 58.7 | Semi-Flexible |

| 10.0 | 89.1 | +8.5 | 84.1 | Optimal / Tough |

| 15.0 | 74.3 | +11.1 | 91.5 | Highly Flexible |

| 20.0 | 58.6 | +12.0 | 95.2 | Tacky / Over-plasticized |

Analysis: At 10% w/w, HEEHC provides the optimal balance. The Tg is depressed sufficiently to allow low-temperature processing, while the H-bonding index (measured via the shift in the carbonyl stretching frequency) indicates robust network stabilization, yielding an 84.1% API release without matrix collapse.

Experimental Workflow: Formulation & Validation Protocol

As a self-validating system, the formulation of an HEEHC-doped matrix must include built-in characterization checkpoints to ensure the mechanism of action is functioning as intended. Below is the standardized Hot Melt Extrusion (HME) protocol.

Step-by-Step Methodology

-

Pre-Blending & Homogenization:

-

Action: Geometrically mix the base polymer (80% w/w), API (10% w/w), and HEEHC (10% w/w) in a high-shear mixer for 15 minutes.

-

Causality: Uniform dispersion of the liquid/semi-solid HEEHC prevents localized over-plasticization (which causes extruder surging) and ensures a consistent melt viscosity.

-

-

Co-Rotating Twin-Screw Extrusion:

-

Action: Feed the blend into the extruder. Set the barrel temperature profile to 15–20°C above the predicted Tg of the plasticized blend (e.g., 105°C), but strictly below the API's degradation threshold.

-

Causality: The free-volume expansion induced by HEEHC lowers the activation energy required for polymer chain flow, enabling extrusion at temperatures that would normally cause pure HPMC to char.

-

-

Rapid Quenching:

-

Action: Extrude the melt onto a chilled calendar roll (10°C) to rapidly cool the extrudate.

-

Causality: Rapid quenching kinetically traps the polymer chains and the API in a high-energy amorphous state. The HEEHC hydrogen bonds "lock in" this conformation, preventing thermodynamic relaxation into a crystalline lattice.

-

-

Validation via DSC and FTIR:

-

Action: Analyze the milled extrudate using Differential Scanning Calorimetry (DSC) to confirm a single, depressed Tg (indicating a single-phase miscible system). Use FTIR to verify the peak shift of the carbamate C=O stretch (typically from 1720 cm⁻¹ to ~1705 cm⁻¹), confirming active hydrogen bonding with the matrix.

-

Fig 2: Standardized workflow for formulating and characterizing HEEHC-doped polymer matrices.

Conclusion

2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate represents a sophisticated class of multifunctional excipients. By leveraging the steric bulk of the 2-ethylhexyl group for free-volume expansion and the high-fidelity hydrogen bonding of the carbamate linkage for network stabilization, formulators can engineer polymer matrices with unprecedented control over thermal processability and drug release kinetics. Strict adherence to thermal and spectroscopic validation protocols ensures that these molecular interactions translate reliably into macroscopic performance.

References

-

[1] R. C. Myers, T. R. Tyler, "Acute Toxicologic Evaluation of 2-Hydroxyethyl 2-Ethylhexylcarbamate," Journal of the American College of Toxicology, 1992. 6

-

[2] "Incorporating Carbamate Groups into Polyolefin Elastomers for High Performance and Closed-Loop Recyclability," Journal of the American Chemical Society, 2023. 2

-

[3] "Biomaterials for Drug Delivery: Sources, Classification, Synthesis, Processing, and Applications," IntechOpen, 2020. 4

-

[4] "Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations," PMC, 2023.7

-

[5] "Incorporating Carbamate Functionalities in Multifunctional Monomer System Enhances Mechanical Properties of Methacrylate Dental Adhesives," MDPI, 2025. 3

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Incorporating Carbamate Functionalities in Multifunctional Monomer System Enhances Mechanical Properties of Methacrylate Dental Adhesives | MDPI [mdpi.com]

- 4. Biomaterials for Drug Delivery: Sources, Classification, Synthesis, Processing, and Applications | IntechOpen [intechopen.com]

- 5. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Application Dynamics of 2-Hydroxyethyl 2-Ethylhexylcarbamate (HEEHC)

As a Senior Application Scientist navigating the intersection of polymer chemistry and advanced materials, I frequently encounter the challenge of managing viscosity in high-solids matrices without compromising the final crosslinked network. Traditional fugitive solvents evaporate during thermal curing, leading to film shrinkage, environmental VOC concerns, and structural micro-voids.

To circumvent this, we utilize latently co-reactive solvents—molecules that act as plasticizers at room temperature but covalently lock into the matrix upon curing. 2-Hydroxyethyl 2-Ethylhexylcarbamate (HEEHC) is a premier example of such a bifunctional reactive diluent. This technical guide deconstructs the physicochemical properties of HEEHC, the causality behind its structural design, and the self-validating protocols required for its synthesis and integration.

Core Physicochemical Parameters

The utility of HEEHC in drug-eluting coatings and high-solids industrial matrices is entirely dictated by its physical properties. The molecule ( C11H23NO3 ) features a highly lipophilic 2-ethylhexyl tail and a hydrophilic, reactive hydroxyethyl head.

Below is a synthesized profile of its core quantitative data, extrapolated from structural analogs and patent literature [1].

| Parameter | Quantitative Value | Mechanistic Causality in Formulation |

| Molecular Weight | 217.31 g/mol | Establishes the baseline equivalent weight for stoichiometric crosslinking with aminoplasts or isocyanates. |

| Density | ~0.99 - 1.02 g/cm³ (20°C) | The bulky aliphatic 2-ethylhexyl tail lowers density, counteracting the densifying effect of the hydrogen-bonded carbamate core. |

| Boiling Point | ~165-175°C (at 2 mmHg)>320°C (at 760 mmHg) | Extrapolated from the butyl analog. The high boiling point ensures HEEHC remains a non-fugitive solvent during the 120-150°C thermal cure phase. |

The Causality of the Boiling Point

In standard high-solids coating formulations, the curing phase requires temperatures between 120°C and 150°C to activate crosslinkers like hexamethoxymethylmelamine (HMMM). If a diluent boils below this threshold, it vaporizes, defeating its purpose as a reactive structural component. The dense intermolecular hydrogen bonding network generated by the carbamate (-NH-COO-) and terminal hydroxyl (-OH) groups in HEEHC drastically elevates its boiling point, ensuring 100% retention within the polymer matrix during thermal activation [2].

Experimental Protocol: Synthesis and Self-Validation

To utilize HEEHC effectively, it must be synthesized with high purity. Contamination with symmetrical ureas or unreacted amines will disrupt the stoichiometric ratio of nucleophilic to electrophilic groups in your final formulation. The following protocol is designed as a self-validating system based on controlled aminolysis.

Phase 1: Controlled Aminolysis

-

Apparatus Setup : Equip a 2-liter round-bottom flask with a mechanical stirrer, heating mantle, internal thermocouple, addition funnel, and a continuous nitrogen sweep.

-

Causality: The nitrogen sweep prevents oxidative degradation of the amine, ensuring a colorless final product suitable for optically clear coatings.

-

-

Electrophile Charging : Charge 1.0 mole of high-purity ethylene carbonate into the reactor. Warm to 40°C to liquefy the carbonate if necessary.

-

Nucleophilic Addition : Slowly add 1.0 mole of 2-ethylhexylamine via the addition funnel. Modulate the addition rate to maintain the exothermic reaction mass strictly between 50°C and 80°C.

-

Causality: Exceeding 80°C provides the activation energy for secondary nucleophilic attacks, leading to the formation of unwanted symmetrical ureas.

-

Phase 2: Self-Validating Purification

-

Vacuum Stripping : Subject the crude mixture to vacuum distillation (2 mmHg) up to 105°C to remove unreacted lights and volatile byproducts.

-

In-Process Quality Control (Validation) :

-

Gas Chromatography (GC) : Sample the distillate. The process is validated and complete only when the HEEHC peak constitutes >95% area purity.

-

FTIR Spectroscopy : Confirm the disappearance of the cyclic carbonate peak (~1800 cm⁻¹) and the emergence of the carbamate carbonyl stretch (~1690 cm⁻¹) and broad hydroxyl stretch (~3300 cm⁻¹). If the 1800 cm⁻¹ peak persists, the reaction requires additional residence time.

-

Systems Integration: Crosslinking Workflow

Once synthesized, HEEHC acts as a bridge between the solvent phase and the structural phase. The diagram below maps the logical workflow from synthesis to final matrix integration.

Fig 1: Synthesis and thermal crosslinking workflow of HEEHC in high-solids matrices.

Matrix Dynamics

During the Thermal Cure phase, the primary hydroxyl group of HEEHC reacts with the methoxy groups of an aminoplast crosslinker (under p-toluenesulfonic acid catalysis). Because HEEHC only possesses one reactive hydroxyl group, it acts as a chain terminator or pendant group rather than a crosslinking node.

Why is this desirable? The bulky 2-ethylhexyl pendant group creates significant free volume within the polymer network. This internal plasticization drastically improves the impact resistance, flexibility, and weatherability of the cured film without the long-term embrittlement associated with evaporating non-reactive plasticizers. Furthermore, toxicological evaluations of this class of carbamates indicate a manageable safety profile for industrial handling[3].

References

- Carbamate coating compositions (WO1987000851A1).

- High solids coating compositions (EP0302222A2).

-

Acute Toxicologic Evaluation of 2-Hydroxyethyl 2-Ethylhexylcarbamate . Journal of the American College of Toxicology (via ResearchGate).[Link]

An In-depth Technical Guide to the Solubility Profile of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility profile of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate. In the absence of direct empirical data in peer-reviewed literature, this document leverages fundamental principles of physical chemistry, structural-activity relationships, and established knowledge of analogous molecular structures to construct a scientifically grounded predictive model of its solubility in various classes of organic solvents. Furthermore, this guide furnishes a detailed, self-validating experimental protocol for the empirical determination of this compound's solubility, designed to yield high-fidelity, reproducible data for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate is a complex organic molecule featuring a central carbamate linkage, a terminal primary hydroxyl group, and a branched, eight-carbon alkyl chain. Its molecular architecture suggests an amphiphilic character, with distinct hydrophilic and lipophilic regions. This duality is the primary determinant of its solubility, a critical parameter influencing its behavior in various applications, including as a potential intermediate in pharmaceutical synthesis, a component in coating formulations, or a specialty chemical in organic media.

Understanding the solubility profile is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reaction, extraction, and purification.

-

Formulation Science: Designing stable and effective liquid formulations.

-

Analytical Chemistry: Developing robust methods for quantification and quality control.[1][2]

This guide will first deconstruct the molecule's structure to predict its interactions with solvents, then present a qualitative solubility profile, and finally, detail a rigorous experimental workflow for its quantitative determination.

Molecular Structure Analysis

The structure of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate is the foundation of its solubility characteristics.

Caption: Molecular structure of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate.

The molecule can be logically divided into two key domains:

-

The Hydrophilic Head: Comprising the carbamate group (-O-C(=O)-N-) and the hydroxyethyl group (-CH2-CH2-OH). The oxygen and nitrogen atoms act as hydrogen bond acceptors, while the hydroxyl proton is a strong hydrogen bond donor. This region imparts polarity and favors interaction with polar solvents.

-

The Lipophilic Tail: The 2-ethylhexyl group is a bulky, nonpolar, branched alkyl chain. This region interacts primarily through van der Waals forces and is responsible for solubility in nonpolar, hydrocarbon-based solvents.

The balance between these two domains dictates the overall solubility. The significant nonpolar character of the C8 alkyl chain suggests that the molecule will not be freely soluble in highly polar solvents like water but will require solvents with a degree of nonpolar character for effective dissolution.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3] A solute's dissolution is favored when its intermolecular forces are similar to those of the solvent. We can categorize solvents to predict their interaction with our target molecule.

Solvent Classification and Predicted Interactions

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding as both donors and acceptors.[3] They will interact strongly with the hydrophilic head of the carbamate. However, the large lipophilic tail will disrupt these interactions, likely leading to moderate or good solubility, especially in lower-chain alcohols like ethanol. As the alkyl chain of the alcohol solvent increases (e.g., butanol), solubility is expected to improve due to better compatibility with the 2-ethylhexyl group.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents are polar and can act as hydrogen bond acceptors but lack donor protons. They will interact favorably with the carbamate linkage. Solubility is predicted to be good to excellent in these solvents, as they effectively solvate the polar head without being overly disruptive to the nonpolar tail.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents interact primarily through weak van der Waals forces.[3] The large 2-ethylhexyl group will have a strong affinity for these solvents. Dichloromethane and toluene, having slightly more polarizability than hexane, are expected to be excellent solvents. Purely aliphatic solvents like hexane may be slightly less effective due to the polarity of the carbamate and hydroxyl groups, but solubility is still expected to be significant.

Predicted Solubility Data Summary

The following table summarizes the predicted qualitative solubility of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate at ambient temperature. Note: This is a predictive framework. Experimental verification is essential.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Strong H-bonding with the hydrophilic head is counteracted by the large lipophilic tail. |

| Isopropanol, n-Butanol | Good | The longer alkyl chain of the solvent improves interaction with the 2-ethylhexyl group. | |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Good to Excellent | A balanced combination of polarity to solvate the head and nonpolar character to accommodate the tail. |

| Dimethylformamide (DMF), DMSO | Excellent | Highly effective at solvating polar functional groups. | |

| Nonpolar | Dichloromethane (DCM), Chloroform | Excellent | Good balance of solvating the polar head via dipole interactions while being highly compatible with the nonpolar tail. |

| Toluene, Xylene | Good to Excellent | Aromatic ring provides favorable interactions with the alkyl chain. | |

| n-Hexane, Heptane | Sparingly to Moderate | The polarity of the carbamate and hydroxyl groups limits solubility in purely aliphatic, nonpolar media. | |

| Aqueous | Water | Poor / Insoluble | The dominant C8 lipophilic tail prevents significant dissolution in the highly structured hydrogen-bonding network of water.[1][4] |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a rigorous, self-validating experimental protocol is required. The isothermal equilibrium shake-flask method is a gold standard for solubility determination.

Principle

An excess amount of the solute (2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[2][5]

Experimental Workflow Diagram

Caption: Isothermal equilibrium shake-flask solubility determination workflow.

Step-by-Step Methodology

-

Preparation:

-

Into a series of 4 mL glass vials, add an excess amount (e.g., ~50 mg) of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate. The key is to ensure solid material remains at equilibrium.

-

Accurately pipette 2.0 mL of the desired organic solvent into each vial.

-

Seal the vials tightly with PTFE-lined caps.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled chamber set to the target temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can confirm the time required.

-

-

Sampling and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a glass syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial. This step is critical to remove all particulate matter.

-

Perform a precise dilution of the filtered sample with the HPLC mobile phase to bring the concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Method Development: Develop a reverse-phase HPLC method. Given the molecule's structure, a C18 column would be a suitable stationary phase. The mobile phase would likely be a gradient of acetonitrile and water. UV detection should be viable due to the carbamate chromophore.

-

Validation: Prepare a stock solution of the carbamate in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Analysis: Inject the diluted samples and the calibration standards onto the HPLC system.

-

Calculation: Use the peak area from the chromatogram of the sample and the linear regression equation from the calibration curve to calculate the precise concentration in the diluted sample. Back-calculate to determine the solubility in the original solvent, expressed in mg/mL or mol/L.

-

Conclusion

While specific experimental data for 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate is not publicly available, a robust, predictive solubility profile can be constructed based on its amphiphilic molecular structure. The presence of a polar, hydrogen-bonding head and a significant nonpolar, branched tail suggests good to excellent solubility in a wide range of common organic solvents, including polar aprotic solvents (THF, Acetone), moderately polar solvents (DCM, Toluene), and longer-chain alcohols (n-Butanol). Conversely, solubility is expected to be poor in the highly polar, protic environment of water and limited in purely aliphatic hydrocarbons like hexane. This predictive guide serves as an essential starting point for experimental design, and the detailed protocol provided herein offers a clear and reliable path to obtaining precise, quantitative solubility data, enabling informed decisions in research, development, and manufacturing processes.

References

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). METHODS OF ANALYSIS BY THE U.S.

- Vertex AI Search. (2026). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045 - Shimadzu Scientific Instruments.

- Vertex AI Search. (2026). Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Thermodynamic cycle employed for calculating free energy of carbamate formation reaction (Reaction 2).

- Vertex AI Search. (2026). 2-Hydroxyethyl bis(hydroxymethyl)

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Hydroxyethyl carbamate | C3H7NO3 | CID 21492 - PubChem - NIH.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). 2-hydroxyethyl (2-(2-hydroxyethoxy)ethyl)

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). An In-depth Technical Guide to the Solubility of Oleyl Hydroxyethyl Imidazoline in Organic Solvents - Benchchem.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). ETHYL N-(2-HYDROXYETHYL)

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

Sources

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. pubs.acs.org [pubs.acs.org]

applications of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate as a chemical intermediate

Advanced Applications of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate (HEEHC) as a Chemical Intermediate

Executive Summary

2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate (HEEHC) is a highly versatile, bifunctional chemical intermediate. Structurally, it combines a highly reactive primary hydroxyl group with a sterically bulky, hydrophobic 2-ethylhexyl tail, bridged by a hydrolytically stable carbamate linkage. For researchers in polymer chemistry and drug development, HEEHC serves as a critical building block. In polymer science, it acts as a reactive diluent and crosslinking intermediate for high-solids, low-VOC (Volatile Organic Compound) polyurethane and acrylic coatings[1]. In pharmaceutical development, its structural motifs offer a blueprint for lipophilic prodrug linkers, where the carbamate provides metabolic stability and the branched aliphatic chain enhances lipid membrane permeability.

Mechanistic Rationale: The Triad of HEEHC Functionality

Designing molecular architectures requires a deep understanding of how specific functional groups dictate macroscopic properties. HEEHC is engineered to solve three specific formulation bottlenecks:

-

The Carbamate Linkage (Hydrolytic & Environmental Stability): Unlike standard ester linkages which are highly susceptible to hydrolysis (both enzymatic in vivo and environmental acid rain in coatings), carbamates form robust, resonance-stabilized bonds. In high-solids clearcoats, carbamate-functional resins prevent the environmental etching that typically degrades melamine-crosslinked acrylics[1].

-

The 2-Ethylhexyl Tail (Viscosity Reduction & Lipophilicity): The branched, 8-carbon aliphatic chain acts as an internal plasticizer. By disrupting tight intermolecular packing and hydrogen-bonding networks, it drastically lowers the glass transition temperature ( Tg ) of uncured resins. This enables the formulation of high-solids systems without the need for excessive solvent dilution[2]. In drug design, this same moiety significantly increases the LogP of conjugated active pharmaceutical ingredients (APIs), aiding in cellular uptake.

-

The Hydroxyethyl Group (Reactive Anchoring): The primary alcohol provides a highly accessible nucleophile. It can undergo transetherification with aminoplasts (e.g., melamine-formaldehyde), react with isocyanates to form polyurethanes, or be esterified with carboxylic acid-containing APIs[3].

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating built-in analytical checkpoints to verify reaction causality and completion.

Protocol A: Atom-Economical Synthesis of HEEHC

This protocol utilizes a ring-opening amidation of a cyclic carbonate. The causality behind choosing ethylene carbonate over linear carbonates is its inherent ring strain, which drives the reaction forward with 100% atom economy (no volatile byproducts)[3].

Step-by-Step Methodology:

-

Preparation: Purge a 2-liter, 4-necked round-bottom flask (equipped with a mechanical stirrer, reflux condenser, and dropping funnel) with dry Nitrogen ( N2 ).

-

Melting the Carbonate: Charge the flask with 1.0 molar equivalent of Ethylene Carbonate (1,3-dioxolan-2-one). Heat the reactor gently to 50°C until the carbonate is fully molten.

-

Amine Addition: Begin the dropwise addition of 1.0 molar equivalent of 2-Ethylhexylamine. Causality Note: The ring-opening reaction is highly exothermic. The addition rate must be strictly controlled to maintain the internal temperature between 50°C and 70°C without external heating[3].

-

Thermal Maturation: Once addition is complete, apply external heat to maintain the reaction at 70°C for an additional 3 hours to drive the reaction to completion.

-

Self-Validation Checkpoint: Pull an aliquot and perform a potentiometric titration for residual amine. The reaction is validated as complete when the amine value drops below 5 mg KOH/g. Additionally, FTIR spectroscopy must show the complete disappearance of the cyclic carbonate C=O stretch (~1800 cm⁻¹) and the appearance of the carbamate C=O stretch (~1700 cm⁻¹) and broad O-H/N-H stretches (~3300 cm⁻¹).

Fig 1: Atom-economical ring-opening synthesis of HEEHC from ethylene carbonate.

Protocol B: Methoxymethylation for Reactive Diluent Preparation

To utilize HEEHC as a crosslinking agent, the secondary amine of the carbamate must be functionalized into an N-methoxymethyl derivative. Under acidic curing conditions, this methoxy group acts as a leaving group, forming a highly reactive iminium intermediate that permanently crosslinks with polymer matrices[2].

Step-by-Step Methodology:

-

Reagent Mixing: In a 5-liter flask cooled by solid carbon dioxide, combine 349.4 g (1.6 moles) of HEEHC, 1220.87 g of formalin solution (containing ~15.10 moles formaldehyde), and 1756.1 g (54.87 moles) of methanol[2].

-

Catalysis: Add 3.38 g (0.1 wt%) of p-toluenesulfonic acid (p-TSA) as an acid catalyst[2]. Causality Note: The massive excess of methanol and formaldehyde drives the equilibrium toward the fully etherified N-methoxymethyl state, preventing premature oligomerization.

-

Reflux: Heat the liquid contents to 67–72°C and maintain reflux for exactly 13 hours[2].

-

Quenching: Neutralize the acid catalyst with an excess of sodium bicarbonate to halt the reaction and prevent acid-catalyzed reversion.

-

Purification: Remove volatiles (water, excess methanol, and unreacted formaldehyde) under vacuum at 50°C until a pale yellow oil is obtained[2].

-

Self-Validation Checkpoint: Analyze the product via coupled GC-MS. The primary peak must correspond to the mass of 2-hydroxymethyl N-(2-ethylhexyl)-N-methoxymethylcarbamate. Confirm via Proton NMR the presence of the -OCH3 singlet (~3.3 ppm) and the -CH2- bridge (~4.7 ppm).

Fig 2: Synthesis of N-methoxymethylated HEEHC reactive diluents for crosslinking.

Quantitative Data Summaries

The following tables summarize the stoichiometric parameters required for successful derivatization and the quality control metrics for downstream carbamate-functional resins.

Table 1: Stoichiometric and Reaction Parameters for HEEHC Methoxymethylation [2]

| Parameter | Value / Quantity | Mechanistic Purpose |

| HEEHC (Substrate) | 349.4 g (1.6 moles) | Primary carbamate scaffold. |

| Formaldehyde (Reactant) | 15.10 moles (via Formalin) | Forms the initial N-methylol intermediate. |

| Methanol (Solvent/Reactant) | 54.87 moles | Etherifies the N-methylol to N-methoxymethyl; shifts equilibrium. |

| p-Toluenesulfonic Acid | 3.38 g (0.1 wt%) | Lowers activation energy for condensation/etherification. |

| Reaction Temperature | 67°C – 72°C | Optimal thermal window to prevent side-product formation. |

| Reaction Time | 13 Hours | Ensures complete conversion of the secondary amine. |

Table 2: Quality Control Metrics for Carbamate-Functional Resins [1]

| QC Metric | Target Range | Validation Implication |

| Hydroxyl Number | 690 – 710 mg KOH/g | Confirms high density of available crosslinking sites. |

| Equivalent Weight | 79 – 81 g/hydroxyl group | Validates the molecular weight distribution of the synthesized batch. |

| Acid Number | < 5 mg KOH/g | Ensures no residual acidic byproducts remain to catalyze premature curing. |

References

- US6462144B1 - Carbamate-functional resins and their use in high solids coating compositions Source: Google Patents URL

- EP0302222A2 - High solids coating compositions Source: Google Patents URL

- WO1987000851A1 - Carbamate coating compositions Source: Google Patents URL

Sources

- 1. US6462144B1 - Carbamate-functional resins and their use in high solids coating compositions - Google Patents [patents.google.com]

- 2. EP0302222A2 - High solids coating compositions - Google Patents [patents.google.com]

- 3. WO1987000851A1 - Carbamate coating compositions - Google Patents [patents.google.com]

improving synthesis yield and purity of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate

Welcome to the Technical Support Center for the non-isocyanate synthesis of 2-hydroxyethyl 2-ethylhexylcarbamate. This compound is synthesized via the aminolysis of ethylene carbonate using 2-ethylhexylamine. While this green-chemistry route avoids toxic phosgene and isocyanates, researchers frequently encounter challenges related to sluggish kinetics, urea byproduct formation, and purification bottlenecks.

This guide provides mechanistic troubleshooting, empirical data, and a self-validating protocol designed to maximize your synthesis yield and purity.

Mechanistic Pathway & Reaction Dynamics

To effectively troubleshoot, it is critical to understand the reaction pathways. The desired aminolysis competes with secondary side reactions depending on stoichiometry, temperature, and catalysis.

Mechanistic workflow of cyclic carbonate aminolysis and urea side-product formation.

Troubleshooting & FAQs

Q1: Why is my conversion rate stalling below 60% even after 24 hours at room temperature? A1: 2-Ethylhexylamine contains a bulky, branched alkyl chain, which introduces significant steric hindrance during the nucleophilic attack on the carbonyl carbon of ethylene carbonate. Without a catalyst, the1[1]. Solution: Introduce a bifunctional organocatalyst. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is highly effective because it simultaneously activates the amine (via hydrogen bonding) and the carbonate carbonyl. Studies demonstrate that2[2], accelerating the reaction to achieve >95% conversion within 4 hours at room temperature.

Q2: NMR analysis of my product shows a significant impurity lacking the ethylene glycol moiety. What is it, and how do I prevent it? A2: This impurity is 1,3-bis(2-ethylhexyl)urea. Urea formation is a classic side reaction in the synthesis of hydroxyalkyl carbamates. It occurs via a 3[3] where excess amine attacks the newly formed carbamate carbonyl, expelling ethylene glycol and forming the thermodynamically stable urea bond. Solution: Maintain strict stoichiometric control. Use a slight molar excess of ethylene carbonate (e.g., 1.05 : 1.00 EC to amine) rather than excess amine. Furthermore, avoid prolonged heating above 60°C, as elevated temperatures thermodynamically drive the transurethanization toward urea formation.

Q3: I am observing the formation of ethylene glycol in the crude mixture, but my carbamate yield is low. What is happening? A3: Your ethylene carbonate is likely undergoing hydrolysis. Cyclic carbonates are highly susceptible to ring-opening by adventitious water, yielding ethylene glycol and releasing CO₂ gas. Solution: Ensure all reagents are rigorously dried. Store ethylene carbonate in a desiccator, dry the 2-ethylhexylamine over 4Å molecular sieves, and conduct the synthesis under an inert atmosphere (Nitrogen or Argon).

Q4: The final product is a highly viscous liquid. How can I efficiently remove unreacted ethylene carbonate and amine without degrading the product? A4: The high boiling point and viscosity of 2-hydroxyethyl 2-ethylhexylcarbamate make standard vacuum distillation difficult and risk thermal degradation, which 3[3]. Solution: Utilize selective liquid-liquid extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a mildly acidic aqueous solution (e.g., saturated NH₄Cl) to protonate and extract unreacted 2-ethylhexylamine into the aqueous phase. Follow with water washes to remove residual water-soluble ethylene carbonate and ethylene glycol.

Quantitative Data & Optimization

The following table summarizes the impact of reaction conditions on the yield and purity of 2-hydroxyethyl 2-ethylhexylcarbamate.

| Reaction Condition | Catalyst | Temp (°C) | Time (h) | Carbamate Yield (%) | Urea Byproduct (%) |

| Catalyst-free (Baseline) | None | 25 | 24 | 45 | <1 |

| Thermal Activation | None | 80 | 12 | 75 | 8 |

| Organocatalyzed (Optimized) | TBD (5 mol%) | 25 | 4 | 96 | <1 |

| Excess Amine (Poor Stoichiometry) | TBD (5 mol%) | 60 | 6 | 60 | 35 |

Self-Validating Standard Operating Protocol

This protocol is designed as a self-validating system; each step includes a specific causality and a method to verify its success before proceeding.

Step 1: Reagent Preparation & Moisture Control

-

Action: Dry 2-ethylhexylamine over activated 4Å molecular sieves for 24 hours. Purify ethylene carbonate by recrystallization from anhydrous diethyl ether if it appears discolored or wet.

-

Causality & Validation: Removing water prevents the competitive hydrolysis of ethylene carbonate. Validation: A Karl Fischer titration of the amine should read <50 ppm water.

Step 2: Reaction Assembly

-

Action: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add ethylene carbonate (1.05 eq) and TBD catalyst (0.05 eq). Purge the flask with Argon for 5 minutes.

-

Causality & Validation: The slight excess of ethylene carbonate ensures complete consumption of the amine, preventing the back-biting urea formation.

Step 3: Nucleophile Addition

-

Action: Add 2-ethylhexylamine (1.00 eq) dropwise via syringe at room temperature.

-

Causality & Validation: Dropwise addition prevents localized exotherms that could drive the reaction temperature up and promote side reactions.

Step 4: Reaction Monitoring (Self-Validation Checkpoint)

-

Action: Stir the mixture at room temperature for 4 hours.

-

Causality & Validation: Do not rely solely on time. Validate reaction completion using FTIR spectroscopy. The reaction is complete when the strong cyclic carbonate C=O stretch at ~1800 cm⁻¹ completely disappears, replaced by the broad carbamate C=O stretch at ~1700 cm⁻¹ and a broad O-H stretch at ~3300 cm⁻¹. This confirms the ring-opening has occurred without requiring complex chromatography.

Step 5: Selective Workup

-

Action: Dilute the viscous crude mixture with ethyl acetate (3 mL per gram of product). Wash twice with saturated aqueous NH₄Cl, then once with brine.

-

Causality & Validation: Ethyl acetate lowers the viscosity of the carbamate for efficient phase separation. The mildly acidic NH₄Cl wash (pH ~5.5) specifically protonates the highly basic TBD catalyst (pKa ~15) and any trace unreacted 2-ethylhexylamine, forcing them into the aqueous layer while the neutral carbamate remains in the organic phase. A final brine wash removes residual water, pre-drying the organic layer.

Step 6: Isolation

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure (rotary evaporation followed by high vacuum).

-

Causality & Validation: High vacuum removes trace ethyl acetate. Validation: ¹H NMR should show a clean triplet at ~4.1 ppm corresponding to the -CH₂-O-C(O)- protons, confirming the target structure and purity.

References

- Title: Optimizing poly(hydroxyurethane)

- Title: Non-Isocyanate Aliphatic–Aromatic Poly(carbonate-urethane)

- Source: RSC Advances (Royal Society of Chemistry)

Sources

- 1. Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Non-Isocyanate Aliphatic–Aromatic Poly(carbonate-urethane)s—An Insight into Transurethanization Reactions and Structure–Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Crystallization of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate

A Senior Application Scientist's Guide to Overcoming Crystallization Challenges

Welcome to the technical support center for the crystallization of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in obtaining a crystalline form of this molecule. The principles and troubleshooting strategies outlined here are based on extensive experience with carbamates and other complex organic molecules that can be challenging to crystallize.

Due to the specific nature of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate, which combines a flexible alkyl chain with polar functional groups capable of hydrogen bonding, it is anticipated that this compound may exhibit properties such as high viscosity or a tendency to form amorphous solids or oils. This guide provides a systematic approach to troubleshoot and optimize your crystallization process.

Frequently Asked Questions (FAQs)

Q1: My 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate is forming an oil, not crystals. What is the first thing I should try?

A1: "Oiling out" is a common issue with molecules that have a high viscosity or a melting point below the temperature of the crystallization experiment. The first step is to try and lower the supersaturation rate. This can be achieved by reducing the concentration of your solution or by slowing down the cooling rate. A slower cooling process gives the molecules more time to orient themselves into a crystal lattice.

Q2: I've managed to get a solid, but it appears to be amorphous. How can I promote the formation of a crystalline solid?

A2: Amorphous solids lack the long-range order of a crystal lattice. To encourage crystallinity, you can try techniques such as scratching the side of the flask with a glass rod to create nucleation sites, or introducing a seed crystal if one is available. Another effective method is to use a solvent/anti-solvent system where the compound is soluble in one solvent and insoluble in the other. The slow addition of the anti-solvent can induce crystallization.

Q3: Why are my crystals very small and needle-like? How can I grow larger, higher-quality crystals?

A3: The formation of small, needle-like crystals often indicates rapid nucleation followed by slow growth. To obtain larger crystals, the goal is to have fewer nucleation events and a slower growth rate. This can be achieved by further reducing the rate of cooling, using a solvent in which the compound has slightly higher solubility, or by employing vapor diffusion techniques.

Q4: I am seeing significant batch-to-batch variability in my crystallization results. What could be the cause?

A4: Inconsistent crystallization can often be traced back to the presence of impurities.[1][2] Even small amounts of impurities can inhibit or alter crystal growth.[1][2] It is crucial to ensure the purity of your starting material. Additionally, precise control over experimental parameters such as temperature, concentration, and agitation is essential for reproducibility.

In-depth Troubleshooting Guides

Issue 1: The Compound "Oils Out" and Fails to Crystallize

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is common for compounds with low melting points or high viscosity.

Causality: The formation of an oil indicates that the system has reached a state of supersaturation where the solute has come out of solution, but the kinetic barrier to nucleation and crystal growth has not been overcome. The molecules have aggregated but have not organized into a crystal lattice.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for "oiling out".

Detailed Steps:

-

Reduce the Rate of Supersaturation:

-

Slower Cooling: If using a cooling crystallization method, decrease the rate of temperature change. A slow, controlled cooling process allows molecules more time to align correctly.

-

Lower Concentration: Start with a more dilute solution. This will require a lower temperature to achieve supersaturation, which can sometimes favor crystallization over oiling out.

-

-

Solvent Selection:

-

The choice of solvent is critical. A solvent that is "too good" can lead to oiling out. Experiment with a range of solvents with varying polarities. A table of common solvents and their properties is provided below.

-

Anti-Solvent Method: Dissolve your compound in a good solvent and slowly add an anti-solvent (a solvent in which it is insoluble). This can be a more controlled way to induce crystallization.[3]

-

-

Mechanical Agitation and Seeding:

-

Gentle stirring can sometimes promote nucleation.

-

If you have a small amount of crystalline material from a previous batch, use it to "seed" the supersaturated solution.

-

Issue 2: Formation of Amorphous Solid

An amorphous solid lacks the well-defined structure of a crystal and may be difficult to filter and dry.

Causality: The solid has precipitated out of solution too quickly, not allowing for the ordered arrangement of molecules into a crystal lattice. This can be due to a very high level of supersaturation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for amorphous solid formation.

Detailed Steps:

-

Control the Precipitation:

-

Re-dissolve the amorphous solid by gentle heating and allow it to cool much more slowly.

-

Use a more dilute solution to decrease the driving force for rapid precipitation.

-

-

Solvent System Optimization:

-

Experiment with different solvents or solvent mixtures. Sometimes a slightly better solvent will slow down the precipitation enough to allow for crystal growth.

-

The use of a co-solvent can sometimes mediate the crystallization process.

-

-

Advanced Crystallization Techniques:

-

Vapor Diffusion: Dissolve your compound in a small amount of a relatively non-volatile "good" solvent and place this in a sealed container with a larger reservoir of a more volatile "poor" solvent. The slow diffusion of the poor solvent's vapor into the solution can induce slow and controlled crystallization.

-

Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent.[4] Crystals may form at the interface over time.[4]

-

Issue 3: Poor Crystal Quality (Small or Needle-like Crystals)

While you have a crystalline solid, the quality may be insufficient for characterization or downstream applications.

Causality: The rate of nucleation is significantly higher than the rate of crystal growth. Many small crystals are formed instead of a few large ones.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving crystal quality.

Detailed Steps:

-

Reduce Nucleation:

-

Filter the hot solution before cooling to remove any particulate matter that could act as nucleation sites.

-

Use clean, smooth glassware.

-

-

Optimize Growth Conditions:

-

Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial. This maintains a constant state of slight supersaturation, which favors growth over nucleation.

-

Temperature Cycling: In some cases, cycling the temperature up and down slightly can help to dissolve smaller, less stable crystals and promote the growth of larger ones in a process known as Ostwald ripening.

-

Issue 4: Inconsistent Crystallization and the Impact of Impurities

Batch-to-batch variability is a common and frustrating issue in crystallization.

Causality: The presence of even trace amounts of impurities can significantly impact crystallization by inhibiting nucleation, altering crystal habit, or preventing crystallization altogether.[1][2][5]

Troubleshooting and Mitigation:

-

Purity Analysis:

-

Before attempting crystallization, ensure the purity of your 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate using techniques such as NMR, LC-MS, or HPLC.

-

If impurities are present, further purification by chromatography or distillation may be necessary.

-

-

Controlled Environment:

-

Ensure that all experimental parameters (temperatures, volumes, concentrations, and timings) are precisely controlled and documented for each batch.

-

Use consistent sources of solvents and reagents.

-

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

-

Place approximately 10-20 mg of your compound into several small vials.

-

Add a small amount (0.2-0.5 mL) of a different solvent to each vial.

-

Observe the solubility at room temperature.

-

Gently heat the vials with insoluble or partially soluble samples to see if the compound dissolves.

-

Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then in a refrigerator.

-

Observe for crystal formation. A good crystallizing solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

Table 1: Properties of Common Solvents for Crystallization

| Solvent | Boiling Point (°C) | Polarity Index | Notes |

| Water | 100 | 10.2 | Highly polar, good for polar compounds. |

| Ethanol | 78 | 5.2 | Polar protic solvent, good for hydrogen bonding compounds. |

| Acetone | 56 | 5.1 | Polar aprotic solvent, good for a wide range of compounds. |

| Ethyl Acetate | 77 | 4.4 | Medium polarity, a common choice for recrystallization. |

| Dichloromethane | 40 | 3.1 | Non-polar, good for less polar compounds, volatile. |

| Toluene | 111 | 2.4 | Non-polar, higher boiling point allows for a wider temperature range. |

| Heptane | 98 | 0.1 | Very non-polar, often used as an anti-solvent. |

Protocol 2: Seeding a Supersaturated Solution

-

Prepare a supersaturated solution of your compound at a temperature where it is just fully dissolved.

-

Allow the solution to cool slightly below the saturation point.

-

Add one or a few small, well-formed crystals (seed crystals) of your compound.

-

Allow the solution to cool slowly and undisturbed. The seed crystals should act as templates for further crystal growth.

References

- Smolecule. (2023, August 15).

- Benchchem.

- National Center for Biotechnology Information. (2024).

- UreaKnowHow.

- eOil.co.za.

- ResearchGate. (2021, August 17). How can I crystallize viscous liquids?

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 223805, ethyl N-(2-hydroxyethyl)

- Alfa Chemistry. CAS 7506-80-1 2-Hydroxyethyl N-(2-hydroxyethyl)

- Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025, April 15). Impact of impurities on crystal growth.

- UreaKnowHow. Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance.

- UreaKnowHow. (2025, September 30).

- UreaKnowHow.

- Wikipedia. (2023, March).

- Guide for crystalliz

- Google Patents.

- SPX Flow.

- American Chemical Society. (2020, July 6).

- Cambridge University Press. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4)

- Matheson. (2004). Impurities in Hydride Gases Part 2: Investigation of Trace CO2 in the Liquid and Vapor Phases of Ultra-Pure Ammonia.

- BENZYL N-(2-HYDROXYETHYL)

- NextSDS.

- Sigma-Aldrich. ETHYL N-(2-HYDROXYETHYL)

- NextSDS. 2-Ethyl-2-(hydroxymethyl)

- IUCr Journals. (2024, June). Synthesis and crystal structure of 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)

- PubChemLite. (2026).

- PMC. (2021, November 1).

- Google Patents.

- MDPI. (2023, September 29). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate)

Sources

Technical Support Center: Synthesis & Optimization of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 2-hydroxyethyl 2-ethyl-1-hexyl-carbamate. By mastering the thermodynamic and kinetic boundaries of cyclic carbonate aminolysis, you can eliminate byproduct formation, prevent thermal degradation, and maximize your isolated yield.

Reaction Logic & Pathway Visualization

The synthesis relies on the aminolysis of ethylene carbonate by 2-ethylhexylamine. The diagram below maps the kinetic and thermodynamic pathways based on your temperature selection.

Reaction logic for temperature optimization in carbamate synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility, this step-by-step methodology is designed as a self-validating system. Each step includes the mechanistic causality behind the action and an In-Process Control (IPC) check to verify the system is behaving as expected.

Objective: Achieve >95% conversion to 2-hydroxyethyl 2-ethyl-1-hexyl-carbamate with <2% urea byproduct formation. Reagents: 2-Ethylhexylamine (1.00 eq), Ethylene Carbonate (1.05 eq).

-

Step 1: Reagent Preparation & Melting

-

Action: Charge a dry, multi-neck round-bottom flask with 1.05 equivalents of ethylene carbonate. Warm the flask to 40°C under a strict nitrogen atmosphere until the solid fully melts.

-

Causality: Ethylene carbonate is a solid at room temperature (mp 34–37°C). Melting it prior to amine addition ensures a homogenous reaction medium, preventing localized concentration gradients that trigger side reactions.

-

Validation Check: The system is ready for the next step only when the liquid is completely clear, colorless, and stirring smoothly without any solid chunks.

-

-

Step 2: Controlled Amine Addition

-

Action: Add 1.00 equivalent of 2-ethylhexylamine dropwise over 30–45 minutes while maintaining the internal temperature below 50°C.

-

Causality: The aminolysis of cyclic carbonates is highly exothermic. Dumping the amine into the reactor causes a sudden thermal spike, which prematurely drives the formation of urea byproducts.

-

Validation Check: Monitor the internal thermometer. If the temperature exceeds 50°C during addition, pause the dropping funnel until the system cools.

-

-

Step 3: Thermal Activation

-

Action: Once addition is complete, raise the oil bath temperature to 80°C. Stir vigorously for 6 hours.

-

Causality: 80°C provides the optimal kinetic energy to overcome the activation barrier for the nucleophilic attack on the cyclic ester without crossing the threshold for thermal degradation .

-

Validation Check: Perform Thin-Layer Chromatography (TLC) or GC-FID at the 4-hour mark. The primary amine peak/spot should be nearly invisible, indicating >90% consumption.

-

-

Step 4: Isolation and Purification

-

Action: Cool the mixture to room temperature. Dilute with ethyl acetate and wash three times with deionized water.

-

Causality: Unreacted ethylene carbonate and extruded ethylene glycol (if side reactions occurred) are highly water-soluble. The lipophilic 2-ethylhexyl tail of the target carbamate ensures it remains entirely in the organic phase .

-

Validation Check: Dry the organic layer over anhydrous Na₂SO₄, evaporate the solvent, and weigh the crude. A mass yield of >90% indicates a successful run.

-

Quantitative Optimization Matrix

Use the following data table to benchmark your reaction parameters. These metrics represent the expected outcomes based on varying thermal conditions.

| Temperature (°C) | Reaction Time (h) | Amine Conversion (%) | Urea Byproduct (%) | Scientific Recommendation |

| 25 | 24 | < 40 | 0 | Avoid: Kinetically limited; inefficient use of reactor time. |

| 50 | 12 | 75 | < 1 | Suboptimal: Extended time required; incomplete conversion. |

| 80 | 6 | > 95 | < 2 | Optimal: Best balance of yield, purity, and time. |

| 120 | 2 | > 99 | > 15 | Avoid: Thermodynamic over-progression; high impurity profile. |

Troubleshooting & FAQs

Q1: Why is my reaction yield plateauing at 40% when run at room temperature (25°C) for 24 hours? Mechanistic Cause: The aminolysis of ethylene carbonate requires overcoming a specific activation energy barrier to open the stable five-membered ring. At 25°C, the thermal energy is simply insufficient to drive the nucleophilic attack of the primary amine on the carbonyl carbon efficiently. Solution: Elevate the reaction temperature to the optimal thermodynamic window of 70°C–90°C. This provides the necessary kinetic energy for rapid ring-opening .

Q2: I increased the reaction temperature to 120°C to reduce the reaction time to 2 hours. The conversion of starting materials was high, but my isolated yield of the target carbamate is low. What happened? Mechanistic Cause: Overheating fundamentally shifts the reaction pathway. While the initial formation of 2-hydroxyethyl 2-ethyl-1-hexyl-carbamate is fast at 120°C, the product acts as an intermediate that undergoes a secondary nucleophilic attack by unreacted 2-ethylhexylamine. This side reaction cleaves the newly formed carbamate, extruding ethylene glycol and forming 1,3-bis(2-ethylhexyl)urea . Solution: Strictly cap the internal reaction temperature at 90°C. If faster kinetics are strictly required for your workflow, consider using a mild Lewis acid catalyst rather than brute-force thermal activation.

Q3: My final product has a yellowish tint instead of being a clear, colorless oil. How do I fix this? Mechanistic Cause: A yellowish tint usually indicates trace oxidation of the 2-ethylhexylamine starting material or prolonged thermal stress during the reaction (browning of the organic matrix). Solution: Ensure the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon). Additionally, verify that the amine is freshly distilled or degassed prior to use. Do not exceed the 6-hour heating window at 80°C.

Q4: Can I use a solvent for this reaction to better control the exotherm? Mechanistic Cause: While the reaction can be run neat (solvent-free) due to the low melting point of ethylene carbonate, scaling up increases the risk of thermal runaway. Solution: Yes. For larger scales (>100g), it is highly recommended to use a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF). This acts as a heat sink to absorb the exothermic energy of the aminolysis, though it may require extending the reaction time by 1–2 hours due to dilution effects.

References

- Process for the preparation of alkyl N-(hydroxyalkyl)

-

Synthesis of 1,3-dialkylureas from ethylene carbonate and amines using calcium oxide Source: Journal of Molecular Catalysis A: Chemical (Elsevier) URL:[Link]

-

High-Performance Organic Semiconducting Polymers by a Resonance-Assisted Hydrogen Bonding Approach Source: Chemistry of Materials (ACS Publications) URL:[Link]

Technical Support Center: Preventing Thermal Degradation of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate . While this compound is highly valuable in synthetic and pharmaceutical applications[1], its carbamate backbone—specifically the 2-hydroxyethyl moiety—makes it susceptible to thermal degradation during prolonged storage or improper handling.

This living document synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating experimental protocols to ensure the chemical integrity of your batches.

Part 1: Mechanistic Causality (The "Why")

To prevent degradation, we must first understand the thermodynamic drivers behind it.

Q: Why is 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate inherently sensitive to heat? A: The instability is localized at the 2-hydroxyethyl group. Under thermal stress, the molecule undergoes an intramolecular cyclization . The oxygen atom of the terminal hydroxyl group attacks the carbonyl carbon of the carbamate linkage. This reaction forms a cyclic 2-oxazolidone derivative and expels the bulky alcohol leaving group (2-ethyl-1-hexanol)[2]. The activation energy ( Ea ) for this degradation pathway is approximately 33 kcal/mol[2], meaning that once the ambient or storage temperature provides enough kinetic energy to cross this barrier, degradation accelerates exponentially.

Q: Does atmospheric exposure impact this thermal degradation? A: Yes, significantly. Ambient carbon dioxide ( CO2 ) acts as a catalyst for carbamate degradation. CO2 actively participates in carbamate polymerization reactions, shifting the equilibrium toward the formation of urea-containing byproducts and further accelerating the breakdown of the primary amine/carbamate structures[3].

Mechanistic pathways of carbamate thermal degradation and byproduct formation.

Part 2: Troubleshooting & FAQs (The "How-To")

Q: I observed a drop in assay purity and a new peak on my HPLC chromatogram after 3 months of storage. What happened? A: You are likely observing the accumulation of 2-oxazolidone or 2-ethyl-1-hexanol. If your storage environment exceeded 25°C or experienced temperature fluctuations, the thermal energy likely triggered the intramolecular cyclization pathway[2].

Q: My stored batch has developed an unusually high viscosity. Is this related to thermal degradation? A: Yes. If the container was not properly purged of ambient air, the presence of CO2 combined with slight thermal stress can induce carbamate polymerization[3]. This polymerization creates higher-molecular-weight oligomers, which macroscopically manifest as an increase in fluid viscosity.

Q: What are the definitive, field-proven storage conditions to prevent this? A: To suppress the reaction kinetics, you must eliminate both thermal energy and atmospheric catalysts.

-

Temperature: Store strictly at 2–8°C . Do not freeze unless validated, as phase changes can sometimes concentrate impurities.

-

Atmosphere: Always purge the vial headspace with high-purity Argon or Nitrogen before sealing to displace CO2 and moisture.

-

Container: Use tightly sealed, amber borosilicate glass to prevent any concurrent UV-induced radical degradation.

Part 3: Quantitative Degradation Data

The following table synthesizes the impact of temperature and environmental matrices on the retention of related carbamate structures over time. Notice the drastic reduction in stability when exposed to high heat and CO2 , and the protective effect of specific matrix conditions.

Table 1: Thermal Degradation Kinetics & Carbamate Retention

| Temperature (°C) | Environmental Matrix | Timeframe | Carbamate Retention (%) | Primary Degradation Pathway |

| 2–8°C | Argon Purged, Dry | 56 Days | >99.9% | None (Stable Baseline) |

| 100°C | Ambient Air ( CO2 present) | 56 Days | ~87.0% | Urea/Oxazolidone Formation[4] |

| 140°C | Ambient Air ( CO2 present) | 56 Days | ~20.0% | Accelerated Polymerization[4] |

| 100°C | 5 wt% Water Added | 4 Days | >99.0% | Suppressed (500-fold reduction)[4] |

Part 4: Self-Validating Experimental Protocols

If you need to validate the shelf-life of a new formulation containing 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate, use the following self-validating protocol. Every step is designed with built-in causality to ensure the data you collect is an artifact-free representation of the molecule's true stability.

Protocol: Accelerated Thermal Stability & Kinetic Profiling

Step 1: Sample Preparation & Matrix Control

-

Action: Aliquot 500 µL of the carbamate standard into 2 mL amber borosilicate glass vials.

-

Causality: Amber glass prevents UV-induced photo-degradation. By eliminating light as a variable, we ensure that any observed degradation is strictly thermal, validating our kinetic calculations.

Step 2: Atmospheric Displacement

-

Action: Purge the headspace of each vial with high-purity Argon for 30 seconds before immediately sealing with PTFE-lined caps.

-

Causality: Ambient CO2 actively participates in carbamate polymerization[3]. Displacing it isolates the intrinsic thermal stability of the molecule from atmospheric variables, ensuring reproducibility across different geographic laboratory environments.

Step 3: Thermal Stress Application

-

Action: Place sealed vials in a thermomixer set to target temperatures (e.g., 40°C, 60°C, 80°C) for predefined timepoints (24h, 48h, 72h).

-

Causality: Applying systematic thermal stress allows for the calculation of Arrhenius kinetics, verifying the ~33 kcal/mol activation energy barrier[2] specific to your formulation matrix.

Step 4: Kinetic Quenching (Critical Step)

-

Action: Remove vials at designated timepoints and immediately submerge them in an ice-water bath (0°C) for 5 minutes.

-

Causality: Rapid cooling instantly deprives the system of the thermal energy required to cross the activation barrier. This "freezes" the degradation profile precisely at the target timepoint, preventing further breakdown while the sample waits in the HPLC autosampler queue.

Step 5: Analytical Quantification

-

Action: Dilute the quenched samples in an appropriate mobile phase and analyze via HPLC-UV or 1H -NMR.

-

Causality: This tracks the mass-balance: the disappearance of the intact carbamate peak must proportionally match the appearance of the 2-oxazolidone and 2-ethyl-1-hexanol degradant peaks[2]. A perfect mass balance self-validates that no secondary, unmonitored degradation pathways are occurring.

Step-by-step workflow for forced degradation and stability testing.

References

- Title: Buy 2-Hydroxyethyl carbamate | 5395-01-7 Source: Smolecule URL

- Source: PMC (NIH)

- Title: Thermal Degradation of Aminosilicone Carbamates | Energy & Fuels Source: ACS Publications URL

- Title: Preparation of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate Source: Prepchem URL

Sources

resolving HPLC peak tailing for 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate samples

Welcome to the Technical Support Center for Carbamate HPLC Analysis . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and resolve peak tailing specifically associated with 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate .

This guide bypasses generic advice to focus on the exact physicochemical causality of your analyte, providing self-validating workflows to ensure absolute scientific integrity in your chromatographic data.

PART 1: Mechanistic FAQs (Understanding the Analyte)